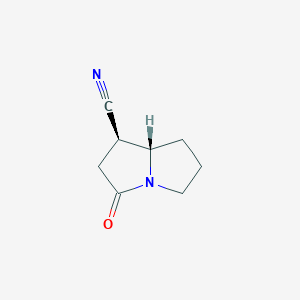
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is a heterocyclic organic compound It is characterized by a pyrrolizine core structure, which is a bicyclic system consisting of a five-membered pyrrole ring fused to a six-membered piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile with a suitable amine in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,7aS)-4-oxidohexahydro-1H-pyrrolizine-1-ylmethyl (3R)-2,3-dihydroxy-2-isopropylbutanoate
- (1R)-1,4,5,10-tetrahydrophenazine-1-carboxylate
Uniqueness
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(1R,8S)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-5-6-4-8(11)10-3-1-2-7(6)10/h6-7H,1-4H2/t6-,7-/m0/s1 |
InChI Key |
XSPBTUWKYCSGJR-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](CC(=O)N2C1)C#N |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


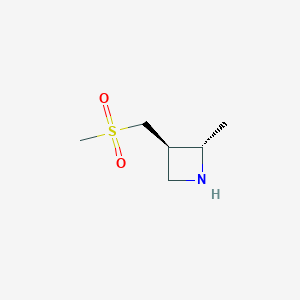

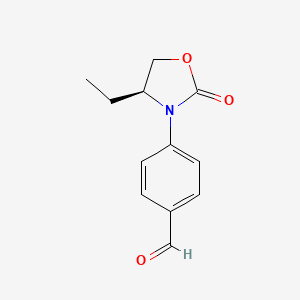
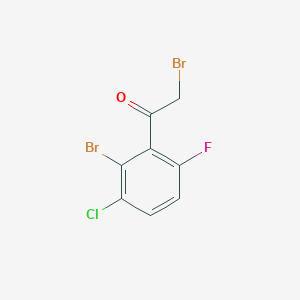
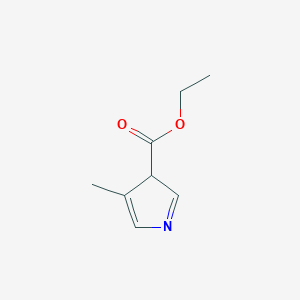
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
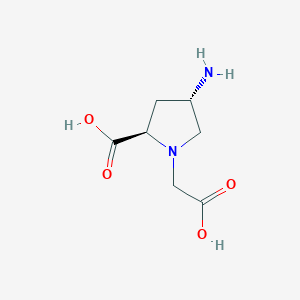
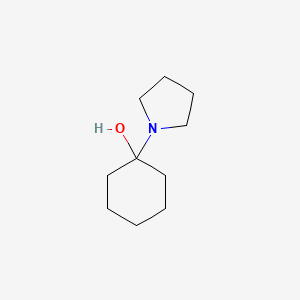


![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
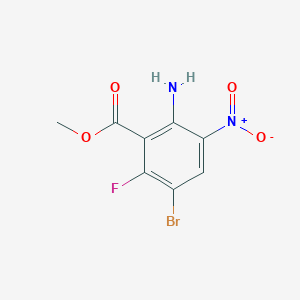
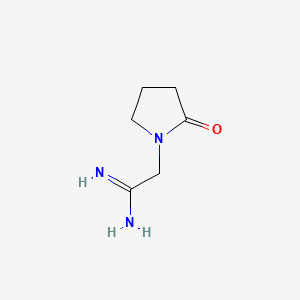
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
